A Technical Guide to 4-Nitroisatoic Anhydride: Properties, Synthesis, and Applications in Research and Drug Discovery
A Technical Guide to 4-Nitroisatoic Anhydride: Properties, Synthesis, and Applications in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-nitroisatoic anhydride, a valuable heterocyclic building block in chemical synthesis. It details the compound's chemical identity, including its CAS number and synonyms, and presents its key physicochemical properties in a structured format. This guide outlines a detailed experimental protocol for its likely synthesis from 4-nitroanthranilic acid and describes its critical application as a precursor for 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) for RNA structure analysis. Furthermore, this document explores the broader utility of the isatoic anhydride scaffold in the synthesis of pharmacologically relevant quinazolinone derivatives, highlighting its potential in drug discovery and development.
Chemical Identity and Properties
4-Nitroisatoic anhydride, systematically named 7-nitro-1H-3,1-benzoxazine-2,4-dione, is a stable, solid organic compound. Its core structure consists of a benzene ring fused to a 1,3-oxazine-2,4-dione system, with a nitro group substituent on the aromatic ring.
Table 1: Chemical Identifiers for 4-Nitroisatoic Anhydride
| Identifier | Value |
| CAS Number | 63480-10-4[1][2] |
| IUPAC Name | 7-nitro-1H-3,1-benzoxazine-2,4-dione[3] |
| Molecular Formula | C₈H₄N₂O₅[1][2] |
| Molecular Weight | 208.13 g/mol [1][2] |
Table 2: Synonyms for 4-Nitroisatoic Anhydride [3]
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4-Nitro-isatoic anhydride
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7-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione
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NSC 135175
Table 3: Physicochemical Properties of 4-Nitroisatoic Anhydride
| Property | Value | Source |
| Physical State | Light orange/yellow solid | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Density | 1.623 g/cm³ | [6] |
Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are best obtained from the certificate of analysis of a specific commercial batch or through experimental determination.
Synthesis and Reactions
Synthesis of 4-Nitroisatoic Anhydride
While various methods exist for the synthesis of isatoic anhydride derivatives, a common and logical approach for preparing 4-nitroisatoic anhydride is through the cyclization of 4-nitroanthranilic acid.[7] This reaction is typically achieved by treating the anthranilic acid derivative with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent.
Experimental Protocol: Synthesis of 4-Nitroisatoic Anhydride from 4-Nitroanthranilic Acid
Materials:
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4-Nitroanthranilic acid
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Triphosgene
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Anhydrous dioxane or tetrahydrofuran (THF)
-
Dry nitrogen or argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, suspend 4-nitroanthranilic acid in anhydrous dioxane under a dry nitrogen atmosphere.
-
Addition of Phosgene Equivalent: Prepare a solution of triphosgene (approximately 0.35 equivalents relative to the anthranilic acid) in anhydrous dioxane. Add this solution dropwise to the stirred suspension of 4-nitroanthranilic acid at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting material and the evolution of hydrogen chloride gas (which should be neutralized by a bubbler containing a base).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of dioxane and hexane, to yield pure 4-nitroisatoic anhydride.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the use of highly toxic phosgene equivalents and the evolution of HCl gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Diagram 1: Synthesis of 4-Nitroisatoic Anhydride
Caption: Reaction scheme for the synthesis of 4-nitroisatoic anhydride.
Key Reaction: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)
A significant application of 4-nitroisatoic anhydride is its use as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a crucial reagent for SHAPE analysis of RNA structure. The synthesis involves the methylation of the nitrogen atom of the anhydride.
Experimental Protocol: One-Pot Synthesis of 1m7 from 4-Nitroisatoic Anhydride
Materials:
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4-Nitroisatoic anhydride (4NIA)
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Anhydrous N,N-dimethylformamide (DMF)
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N,N'-diisopropylethylamine (DIEA)
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Methyl iodide (CH₃I)
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Anhydrous diethyl ether
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Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a dry nitrogen atmosphere, dissolve 4-nitroisatoic anhydride in anhydrous DMF.
-
Deprotonation: Add N,N'-diisopropylethylamine (DIEA) to the solution to deprotonate the nitrogen atom of the anhydride ring, forming a nucleophilic anion.
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Methylation: To the resulting solution, add methyl iodide. The reaction is typically stirred at room temperature.
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Reaction Monitoring: The progress of the methylation can be monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture is diluted with cold diethyl ether, which causes the product to precipitate. The solid is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials and byproducts, and then dried under vacuum to yield 1-methyl-7-nitroisatoic anhydride.
Applications in Research and Drug Discovery
Probing RNA Structure with SHAPE Chemistry
4-Nitroisatoic anhydride is a key starting material for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). SHAPE is a powerful technique that provides single-nucleotide resolution information about RNA structure in solution. The 1m7 reagent acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides, while structured regions are less reactive. This differential reactivity allows for the mapping of RNA secondary and tertiary structures. The availability of a reliable synthesis of 1m7 from the more accessible 4-nitroisatoic anhydride has made SHAPE a more widely used technique in molecular biology research.
Caption: Pathway from 4-nitroisatoic anhydride to drug candidates.
Conclusion
4-Nitroisatoic anhydride is a readily accessible and versatile chemical entity with significant applications in both fundamental research and applied drug discovery. Its role as a precursor to the SHAPE reagent 1m7 underscores its importance in the field of molecular biology for elucidating RNA structure. Furthermore, its utility as a building block for the synthesis of diverse heterocyclic scaffolds, such as quinazolinones, positions it as a valuable tool for medicinal chemists in the quest for novel therapeutic agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing 4-nitroisatoic anhydride in their work.
References
- 1. 4-Nitroisatoic anhydride | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-NITRO-ISATOIC ANHYDRIDE - Safety Data Sheet [chemicalbook.com]
- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
